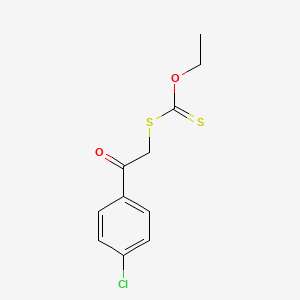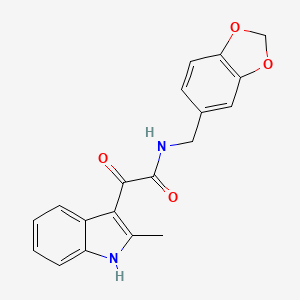![molecular formula C6H8ClF2N3O B2407213 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride CAS No. 2197054-54-7](/img/structure/B2407213.png)
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Regiocontrolled Synthesis of Pyrazolo[5,1-c][1,4]oxazines Another noteworthy method in the synthesis of closely related compounds involves a regiocontrolled construction yielding pyrazolo[5,1-c][1,4]oxazines with multiple substitution patterns. The process includes optimization of a protected hydroxyethyl group, enabling high yields of pyrazole-5-aldehydes, and forming versatile synthetic building blocks. This method is crucial for the precise and targeted synthesis of these compounds Lindsay-Scott & Rivlin-Derrick, 2019.
Biomedical Applications
Inhibitors of Phosphodiesterase 4B (PDE-4B) The compound is an integral part of a series of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives represented by a general formula. These compounds act as inhibitors of PDE-4 isozymes, particularly showing an affinity for the PDE-4B isoform. They are potentially useful for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases. This is because they regulate intracellular processes by acting as signaling molecules, initiating intracellular signal transduction cascades Abdel-Magid, 2017.
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Compounds within this chemical family, such as 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, show promising anticancer activity, especially against the MCF-7 human breast adenocarcinoma cell line. This highlights the potential of these derivatives in developing therapeutic agents for cancer treatment Abdellatif et al., 2014.
NLRP3 Inflammasome Inhibitors Additionally, derivatives of this compound category, specifically focusing on 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazinesulfonylureas, are studied for their potential in inhibiting the NLRP3 inflammasome. This is particularly relevant in addressing inflammatory and autoimmune diseases. The research aims to develop novel NLRP3 inhibitors to minimize the risk of drug-induced liver injury and renal toxicity Mcbride et al., 2022.
properties
IUPAC Name |
6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O.ClH/c7-6(8)2-11-5(12-3-6)1-4(9)10-11;/h1H,2-3H2,(H2,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFZXLJVTLVDCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC(=NN21)N)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2407131.png)
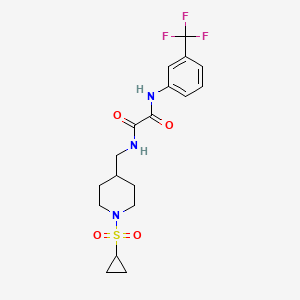
![3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2407136.png)
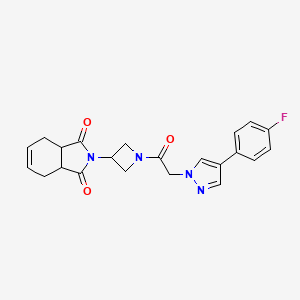
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407140.png)
![1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2407141.png)
![8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2407143.png)
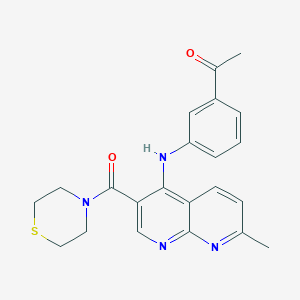
![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)
